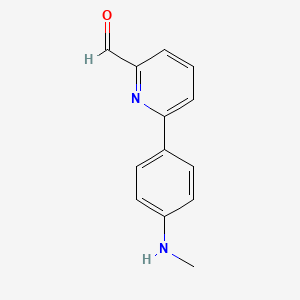![molecular formula C18H34N2O7 B8030069 2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid](/img/structure/B8030069.png)
2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid is an intricate organic compound notable for its applications in various fields including pharmaceuticals and chemical research. Its structure consists of complex ethoxy and propionyl groups, making it an interesting subject for scientific inquiry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid typically involves multi-step organic reactions, starting from simpler molecules and building up the complex structure. Common methods include:
Protection-Deprotection Sequences: Initial protection of functional groups to prevent undesirable reactions, followed by subsequent deprotection.
Condensation Reactions: Combining smaller molecules to form the larger complex structure under controlled conditions, such as the use of specific solvents and catalysts.
Industrial Production Methods: On an industrial scale, the production is optimized for yield and purity. Methods involve:
Large-scale reactors for controlled environments.
High-efficiency purification techniques like recrystallization and chromatography to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: : Under specific conditions, can undergo oxidation leading to the formation of corresponding oxides.
Reduction Reactions: : Using reducing agents to convert the compound into simpler derivatives.
Substitution Reactions: : Reacts with various nucleophiles and electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogen compounds or organometallic reagents under different conditions like acidic or basic mediums.
Major Products: Depending on the reaction type and conditions, the major products can include substituted ethoxy derivatives, reduced amines, or oxidized acids, each varying in structure and function.
Scientific Research Applications
Chemistry:
Utilized as a building block for more complex molecules in synthetic organic chemistry.
Biology:
Serves as a precursor in the synthesis of biologically active compounds, which may have significant biological activities.
Medicine:
Potential pharmaceutical applications, possibly acting as intermediates in the synthesis of drugs or as active pharmaceutical ingredients (APIs).
Industry:
Used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action largely depends on its application
Molecular Targets and Pathways: : This compound can interact with various enzymes, receptors, or proteins in biological systems. It can modulate pathways by binding to active sites, altering enzyme activity, or participating in signaling cascades.
Comparison with Similar Compounds
Ethoxy-derivatives: : Compounds with similar ethoxy group structures.
Propionyl-amino acids: : Molecules with analogous propionyl and amino acid functionalities.
Uniqueness: What sets 2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid apart is its specific combination of ethoxy, propionyl, and amino acid structures, leading to unique chemical behavior and biological activity not found in more simplistic molecules.
Remember, each molecule holds its unique narrative in chemistry and biology
Properties
IUPAC Name |
3-methyl-2-[methyl-[3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O7/c1-13(2)15(16(22)23)20(6)14(21)7-9-25-11-12-26-10-8-19-17(24)27-18(3,4)5/h13,15H,7-12H2,1-6H3,(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUMYIUTKFDNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)CCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B8030043.png)


![6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8030063.png)





